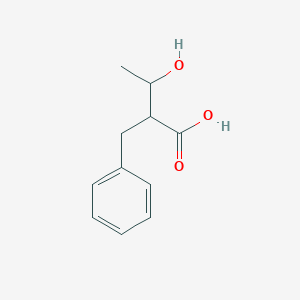

2-Benzyl-3-hydroxybutanoic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

2-benzyl-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(12)10(11(13)14)7-9-5-3-2-4-6-9/h2-6,8,10,12H,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBEUUSFSESLNEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC1=CC=CC=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340212 | |

| Record name | 2-Benzyl-3-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107289-17-8 | |

| Record name | 2-Benzyl-3-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Characterization of 2r,3r 2 Benzyl 3 Hydroxybutyric Acid

Elucidation of Absolute and Relative Configurations

The stereochemistry of (2R,3R)-2-Benzyl-3-hydroxybutyric acid is defined by both its absolute and relative configurations.

Absolute Configuration: The absolute configuration describes the exact three-dimensional arrangement of atoms at each chiral center. umd.edu It is designated using the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the groups attached to the stereocenter based on atomic number. vedantu.comvedantu.com

At the C2 position: The attached groups are the carboxyl group (-COOH), the benzyl (B1604629) group (-CH₂Ph), the hydrogen atom (-H), and the carbon chain leading to C3 (-CH(OH)CH₃). The designation (2R) indicates that when viewing the molecule with the lowest priority group (hydrogen) pointing away, the sequence of the remaining groups in descending order of priority is clockwise.

At the C3 position: The attached groups are the hydroxyl group (-OH), the methyl group (-CH₃), the hydrogen atom (-H), and the carbon chain leading to C2 (-CH(COOH)CH₂Ph). The (3R) designation signifies a clockwise arrangement of substituents when analyzed according to CIP rules. vedantu.comvedantu.com

Relative Configuration: The relative configuration describes the orientation of substituents at one stereocenter relative to another within the same molecule. In acyclic systems like this, this is often described as syn or anti. For (2R,3R)-2-Benzyl-3-hydroxybutyric acid, the configuration is syn, meaning the benzyl group at C2 and the hydroxyl group at C3 are oriented on the same side of the carbon backbone when depicted in a Fischer or sawhorse projection.

Diastereomeric Relationships and Enantiomeric Purity

With two stereogenic centers, 2-Benzyl-3-hydroxybutyric acid can exist as four distinct stereoisomers (2ⁿ where n=2). umd.edu These isomers have specific relationships with one another.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. umd.eduvaia.com

Diastereomers are pairs of stereoisomers that are not mirror images of each other. umd.eduvaia.com

The stereoisomers and their relationships are summarized in the table below.

Table 2: Stereoisomers of 2-Benzyl-3-hydroxybutyric Acid

| Stereoisomer | Relationship to (2R,3R) |

|---|---|

| (2R,3R) | (Self) |

| (2S,3S) | Enantiomer |

| (2R,3S) | Diastereomer |

| (2S,3R) | Diastereomer |

The enantiomer of (2R,3R) is (2S,3S). The other two isomers, (2R,3S) and (2S,3R), are diastereomers of (2R,3R). The (2R,3S) and (2S,3R) isomers form their own enantiomeric pair.

Enantiomeric Purity is a critical measure in stereoselective synthesis and for biological applications, as different enantiomers can have vastly different effects. Determining the purity, or enantiomeric excess (ee), of a sample of (2R,3R)-2-Benzyl-3-hydroxybutyric acid is crucial. Common methods for this include:

Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase to separate enantiomers, allowing for their quantification. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can induce different chemical shifts for the protons in each enantiomer, enabling the determination of their ratio.

The separation of enantiomers from a racemic mixture, a process known as resolution, can be achieved by converting the enantiomers into diastereomers (for instance, by reacting the acidic compound with a chiral base to form diastereomeric salts), which have different physical properties like solubility and can be separated by methods such as fractional crystallization. umd.edu

Impact of Stereochemistry on Biological Activity and Synthetic Utility

The specific stereochemistry of (2R,3R)-2-Benzyl-3-hydroxybutyric acid is paramount to its function, profoundly influencing both its biological activity and its role in chemical synthesis.

Biological Activity: The three-dimensional shape of a molecule dictates its ability to interact with biological targets like enzymes and receptors. Research has shown that 2-benzyl-3-hydroxybutanoic acid can act as an inhibitor of carboxypeptidase A (CPA), a well-studied zinc protease. jocpr.com The efficacy of this inhibition is highly dependent on the molecule's stereochemistry.

A study on the closely related compound, 2-benzyl-3,4-epoxybutanoic acid (BEBA), provides a compelling example of this principle. Of the four possible stereoisomers of BEBA, only the (2R,3S) and (2S,3R) forms were effective inactivators of CPA. psu.edu The (2R,3R) and (2S,3S) stereoisomers, which share the syn relative configuration, showed no significant inhibitory activity. psu.edu This suggests that the molecular configuration of the (2R,3R) and (2S,3S) isomers is incompatible with the geometry of the enzyme's active site, preventing effective binding. psu.edu This stark difference in activity underscores the critical importance of the precise stereochemical arrangement for biological function.

Synthetic Utility: In the field of asymmetric synthesis, compounds with a defined stereochemistry like (2R,3R)-2-Benzyl-3-hydroxybutyric acid are valuable chiral building blocks. They serve as key intermediates in the synthesis of more complex, stereochemically pure molecules. google.com The stereoselective synthesis of such compounds is a significant goal in organic chemistry, often involving enzymatic catalysis or the use of chiral auxiliaries to control the formation of the desired stereoisomer. google.comlookchem.com The ability to produce this specific isomer with high enantiomeric purity is essential for its application in creating pharmaceuticals and other bioactive compounds where only one stereoisomer provides the desired effect.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (2R,3R)-2-Benzyl-3-hydroxybutyric acid |

| This compound |

| (2S,3S)-2-Benzyl-3-hydroxybutyric acid |

| (2R,3S)-2-Benzyl-3-hydroxybutyric acid |

| (2S,3R)-2-Benzyl-3-hydroxybutyric acid |

| 2-Benzyl-3,4-epoxybutanoic acid (BEBA) |

| (2R,3R)-2-Benzyl-3,4-epoxybutanoic acid |

| (2S,3S)-2-Benzyl-3,4-epoxybutanoic acid |

| (2R,3S)-2-Benzyl-3,4-epoxybutanoic acid |

| (2S,3R)-2-Benzyl-3,4-epoxybutanoic acid |

Reactivity and Chemical Transformations of 2r,3r 2 Benzyl 3 Hydroxybutyric Acid

Esterification and Transesterification Reactions

The carboxylic acid moiety of (2R,3R)-2-benzyl-3-hydroxybutyric acid readily undergoes esterification with various alcohols. This transformation is fundamental for protecting the carboxylic acid, modifying the compound's solubility and volatility, or for creating derivatives with specific biological activities.

Standard acid-catalyzed esterification, known as Fischer esterification, can be employed using an alcohol in the presence of a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid. The reaction is typically driven to completion by removing the water formed during the reaction. For instance, the reaction with methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl ester.

More specialized reagents can be used for the synthesis of specific esters. For the formation of benzyl (B1604629) esters, which are valuable as they can be cleaved under mild hydrogenolysis conditions, reagents like 2-benzyloxy-1-methylpyridinium triflate can be utilized under neutral conditions. This method is particularly useful when the substrate is sensitive to acidic or basic conditions.

While specific data for the esterification of (2R,3R)-2-benzyl-3-hydroxybutyric acid is not extensively reported, the general principles of esterification can be applied. The table below illustrates potential esterification reactions based on established methods.

| Alcohol | Reagent/Catalyst | Product | Reference |

| Methanol | H₂SO₄ (cat.) | Methyl (2R,3R)-2-benzyl-3-hydroxybutanoate | nih.gov |

| Ethanol | H₂SO₄ (cat.) | Ethyl (2R,3R)-2-benzyl-3-hydroxybutanoate | nih.gov |

| Benzyl Alcohol | 2-Benzyloxy-1-methylpyridinium triflate | Benzyl (2R,3R)-2-benzyl-3-hydroxybutanoate | nih.gov |

Transesterification, the conversion of one ester to another, is also a feasible transformation. For example, the methyl ester of (2R,3R)-2-benzyl-3-hydroxybutyric acid could be converted to other esters by heating with a different alcohol in the presence of an acid or base catalyst. This method is particularly useful when the desired alcohol is of high value or when direct esterification is challenging.

Functional Group Interconversions at the Hydroxyl and Carboxyl Moieties

The hydroxyl and carboxyl groups of (2R,3R)-2-benzyl-3-hydroxybutyric acid can be converted into a variety of other functional groups, expanding its synthetic utility.

At the Carboxyl Moiety:

Reduction to an Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, (2R,3R)-2-benzyl-1,4-butanediol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Conversion to an Amide: The carboxylic acid can be converted to an amide by reaction with an amine. This typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction directly.

Decarboxylation: While challenging, decarboxylation to form (1R)-1-phenyl-2-butanol can be attempted under specific conditions, although this may require derivatization.

At the Hydroxyl Moiety:

Oxidation to a Ketone: The secondary hydroxyl group can be oxidized to a ketone, yielding (R)-2-benzyl-3-oxobutanoic acid, using a variety of oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.

Protection: The hydroxyl group can be protected to prevent it from reacting in subsequent synthetic steps. Common protecting groups for alcohols include benzyl ethers (Bn), silyl (B83357) ethers (e.g., TBDMS), and acetals. For instance, a benzyl ether can be formed by reacting the alcohol with benzyl bromide in the presence of a base like sodium hydride.

The following table summarizes some key functional group interconversions.

| Starting Moiety | Reagent(s) | Product Moiety | Reference |

| Carboxylic Acid | LiAlH₄ | Primary Alcohol | elsevierpure.com |

| Carboxylic Acid | 1. SOCl₂ 2. R₂NH | Amide | google.com |

| Hydroxyl Group | PCC | Ketone | elsevierpure.com |

| Hydroxyl Group | BnBr, NaH | Benzyl Ether | nih.gov |

Derivatization for Specific Research Applications

The chemical modification of (2R,3R)-2-benzyl-3-hydroxybutyric acid is often performed to create derivatives with specific properties for research purposes, such as enzyme inhibition studies or as chiral probes.

A notable example is the synthesis of 2-benzyl-3-hydroxybutanoic acid as an inhibitor for carboxypeptidase A. In this context, the molecule is designed to mimic the substrate of the enzyme. The synthesis of this inhibitor involved the reduction of the corresponding ketoester, 2-benzyl-3-oxo-butyric acid ethyl ester, using sodium dithionite (B78146), followed by hydrolysis of the ester. jocpr.com This demonstrates how the reactivity of the functional groups can be exploited to create molecules for biological evaluation.

Furthermore, derivatization is crucial for analytical purposes. For example, for gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis, the carboxylic acid and hydroxyl groups are often converted to less polar and more volatile derivatives, such as their methyl ester and trimethylsilyl (B98337) (TMS) ether, respectively. This allows for better separation and detection.

Mechanisms of Stereoselective Transformations

The stereocenters at the C2 and C3 positions of (2R,3R)-2-benzyl-3-hydroxybutyric acid play a crucial role in directing the stereochemical outcome of its reactions. The molecule can serve as a chiral template, where the existing stereochemistry influences the formation of new stereocenters.

For instance, in the reduction of a ketone derivative like (R)-2-benzyl-3-oxobutanoic acid, the stereochemistry at the C2 position can influence the stereoselective addition of a hydride to the carbonyl group. Depending on the reagent and reaction conditions, this can lead to the preferential formation of either the (2R,3R) or (2R,3S) diastereomer of this compound. This substrate-controlled stereoselectivity is a powerful tool in asymmetric synthesis.

Similarly, reactions at the carbon alpha to the carboxyl group can proceed with high stereoselectivity. For example, enolate formation at the C2 position followed by reaction with an electrophile can be influenced by the adjacent hydroxyl group, potentially leading to a diastereoselective alkylation or aldol (B89426) reaction. The hydroxyl group can coordinate to metal ions in the reagents, leading to a more rigid transition state and thus higher stereocontrol.

While specific mechanistic studies on (2R,3R)-2-benzyl-3-hydroxybutyric acid are not widely documented, the principles of stereoselective synthesis using chiral substrates are well-established and applicable. The stereochemistry of this compound makes it a valuable precursor for the synthesis of other complex chiral molecules.

Biological and Biochemical Research Investigations of 2r,3r 2 Benzyl 3 Hydroxybutyric Acid and Analogues

Enzyme Inhibition Studies

(2R,3R)-2-Benzyl-3-hydroxybutyric acid has been identified as a potent inhibitor of Carboxypeptidase A (CPA), a well-characterized zinc protease that serves as a model enzyme for designing inhibitors for other medically relevant zinc proteases. jocpr.com Kinetic evaluation has demonstrated that 2-benzyl-3-hydroxybutanoic acid acts as a competitive inhibitor of CPA. jocpr.com Its inhibitory potency is significantly greater than that of its close analogue, 2-benzyl-3-hydroxypropanoic acid, which lacks the methyl group at the β-position. jocpr.com This suggests that the structural features of this compound are well-suited for interaction with the active site of Carboxypeptidase A. jocpr.com

The inhibitory constants (Ki) for this compound and a related compound are presented below, highlighting the increased potency of the target compound. jocpr.com

| Compound | Ki (µM) |

| This compound | 107 |

| 2-Benzyl-3-hydroxypropanoic acid | 610 |

This table presents the inhibitory constants (Ki) of this compound and an analog against Carboxypeptidase A.

The mechanism of Carboxypeptidase A inhibition by (2R,3R)-2-Benzyl-3-hydroxybutyric acid and its analogues involves direct interaction with the enzyme's active site. As a competitive inhibitor, it vies with the natural substrate for binding to the enzyme. jocpr.com The active site of CPA contains a critical zinc ion (Zn²⁺) that is essential for its catalytic activity. Inhibitors like this compound are designed to coordinate with this zinc ion through a zinc-ligating moiety. jocpr.com In this case, the hydroxyl group is considered a weak zinc ligating moiety. jocpr.com

Studies on related inhibitors provide further mechanistic insights. For instance, aldehyde analogues of CPA substrates are thought to act as potent inhibitors by mimicking the tetrahedral transition state of amide hydrolysis, a key step in the enzyme's catalytic cycle. nih.gov The aldehyde group can be hydrated in the active site, forming a gem-diol structure that resembles this transition state. nih.gov Similarly, the hydroxyl group of this compound, along with its carboxylate, likely positions itself to interact with the zinc ion and other key residues in the active site, such as Glu-270. nih.gov Molecular modeling of a similar inhibitor, (2R,3R)-2-benzyl-3,4-iminobutanoic acid, suggests that the inhibitor's functional group forms a coordinative bond with the active site zinc ion, while a proton on the inhibitor engages in hydrogen bonding with a carboxylate oxygen of Glu-270. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the design of enzyme inhibitors. For inhibitors of Carboxypeptidase A, SAR analyses have revealed key structural features that govern inhibitory potency.

Effect of the β-Methyl Group : The comparison between this compound (Ki = 107 µM) and 2-benzyl-3-hydroxypropanoic acid (Ki = 610 µM) clearly demonstrates that the introduction of a methyl group at the β-position significantly enhances inhibitory activity. jocpr.com This suggests that the β-methyl group may occupy a specific hydrophobic pocket within the enzyme's active site, leading to a more favorable binding interaction. jocpr.com

Stereochemistry : The stereochemistry of the inhibitor is critical for its potency. Studies on analogues like 2-benzyl-3,4-iminobutanoic acid have shown that while all four stereoisomers exhibit competitive inhibitory activity, their potencies differ widely. nih.gov The (2R,3R)-isomer was found to be the most potent, indicating a strict stereochemical requirement for optimal binding to the CPA active site. nih.gov

Nature of the Zinc-Ligating Group : The functional group that interacts with the active site zinc ion plays a pivotal role. While the hydroxyl group in this compound is a relatively weak zinc ligand, other functional groups have been explored in various analogues. jocpr.com For example, aldehydes, ketones, imines, and mercapto groups have all been incorporated into inhibitor designs to modulate binding affinity. nih.govnih.govnih.govresearchgate.net The potency of these inhibitors is influenced by the strength of their interaction with the zinc ion and their ability to mimic the enzymatic transition state. nih.gov

| Compound/Analogue | Key Structural Feature | Inhibitory Constant (Ki) / Potency |

| This compound | β-methyl group, hydroxyl ligand | 107 µM jocpr.com |

| 2-Benzyl-3-hydroxypropanoic acid | No β-methyl group, hydroxyl ligand | 610 µM jocpr.com |

| (2R,3R)-2-Benzyl-3,4-iminobutanoic acid | Aziridine ring (imino ligand) | Most potent of its stereoisomers nih.gov |

| DL-2-Benzyl-3-formylpropanoic acid | Aldehyde ligand (hydratable) | 0.48 µM nih.gov |

| (+/-)-3-(p-methoxybenzoyl)-2-benzylpropanoic acid | Ketone ligand (non-hydratable) | 180 µM nih.gov |

This table provides a comparative overview of the structure-activity relationships for this compound and its analogues as Carboxypeptidase A inhibitors.

Metabolic Pathways and Biological Precursor Roles

(2R,3R)-2-Benzyl-3-hydroxybutyric acid is a structural analogue of (R)-3-hydroxybutyrate (also known as beta-hydroxybutyrate or BHB), a crucial ketone body in mammalian metabolism. nih.gov BHB is an important energy source, particularly for the brain, during periods of low glucose availability, such as fasting or a ketogenic diet. nih.govnih.gov

In mammals, BHB is synthesized primarily in the liver mitochondria. nih.gov The process begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by the enzyme beta-ketothiolase. nih.gov Subsequently, acetoacetyl-CoA is converted to acetoacetate, which is then reduced to (R)-3-hydroxybutyrate by the enzyme 3-hydroxybutyrate (B1226725) dehydrogenase. nih.govfrontiersin.org This endogenously produced BHB is the R-enantiomer. nih.gov

Once synthesized, BHB is transported via the bloodstream to peripheral tissues, where it can be converted back to acetyl-CoA and enter the TCA cycle for ATP production. nih.gov Beyond its role as a metabolic fuel, BHB also functions as a signaling molecule, influencing gene expression and cellular processes. frontiersin.org The structural similarity of (2R,3R)-2-Benzyl-3-hydroxybutyric acid to this key metabolite suggests that it could potentially interact with the enzymes and transporters involved in BHB metabolism, although specific studies on this interaction are not detailed.

The biosynthesis and degradation of hydroxy acids are fundamental processes in many organisms. A well-studied example is the metabolism of poly-(R)-3-hydroxybutyrate (PHB), a natural polyester produced by various microorganisms as a form of intracellular carbon and energy storage. researchgate.net

The biosynthesis of PHB in bacteria typically starts from acetyl-CoA. nih.gov

Condensation : Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, catalyzed by β-ketothiolase. nih.gov

Reduction : Acetoacetyl-CoA is then stereoselectively reduced to (R)-3-hydroxybutyryl-CoA by an NADPH-dependent acetoacetyl-CoA reductase. nih.gov

Polymerization : Finally, PHB synthase catalyzes the polymerization of (R)-3-hydroxybutyryl-CoA monomers into the PHB polymer, with the release of coenzyme A. nih.gov

The degradation of PHB reverses this process. Intracellular or extracellular depolymerases hydrolyze the PHB polymer back into its monomeric unit, (R)-3-hydroxybutanoic acid. ethz.ch This monomer can then be activated to (R)-3-hydroxybutyryl-CoA and subsequently oxidized to acetoacetyl-CoA, which is then cleaved into two molecules of acetyl-CoA. semanticscholar.org These acetyl-CoA molecules can then enter central metabolic pathways. These natural pathways for synthesizing and degrading simple hydroxy acids provide a biochemical context for understanding the potential metabolic fate of more complex analogues like (2R,3R)-2-Benzyl-3-hydroxybutyric acid.

Connection to Polyhydroxybutyrate (PHB) Metabolism and Production

Polyhydroxybutyrate (PHB) is a biodegradable polyester synthesized by numerous bacteria as an intracellular carbon and energy storage material. The metabolic pathway for PHB synthesis is a well-characterized, three-step enzymatic process starting from acetyl-CoA. While (2R,3R)-2-Benzyl-3-hydroxybutyric acid is not a direct natural monomer in this pathway, its structural similarity to the core PHB monomer, (R)-3-hydroxybutyrate (R-3HB), establishes a significant biochemical connection.

The biosynthesis of PHB typically proceeds as follows:

Condensation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, a reaction catalyzed by the enzyme β-ketothiolase (PhaA). nih.gov

Reduction: The acetoacetyl-CoA is then stereospecifically reduced to its (R)-enantiomer, (R)-3-hydroxybutyryl-CoA. This step is catalyzed by an NADPH-dependent acetoacetyl-CoA reductase (PhaB). nih.govnih.govsci-hub.se

Polymerization: Finally, PHB synthase (PhaC) polymerizes the (R)-3-hydroxybutyryl-CoA monomers into the PHB polymer chain. nih.govnih.gov

Bacterial degradation of PHB, facilitated by PHB depolymerases, releases the monomer (R)-3-hydroxybutyric acid. This monomer can then be oxidized to acetoacetate by a 3-hydroxybutyrate dehydrogenase. wikipedia.org

The relevance of (2R,3R)-2-Benzyl-3-hydroxybutyric acid to this pathway lies in the potential for the biosynthetic enzymes to accept substituted substrates. Research into the substrate promiscuity of PHA synthases has shown that various hydroxyalkanoates can be incorporated into the polymer chain. While the direct incorporation of a bulky, benzyl-substituted monomer like 2-benzyl-3-hydroxybutyrate into PHB by wild-type enzymes is not commonly reported, the study of such analogues is crucial for understanding the steric and electronic limitations of the enzymatic active sites. Genetically engineered microorganisms with modified enzymes could potentially utilize precursors like 2-benzyl-3-oxobutyric acid, reducing it and possibly incorporating it to create novel biopolymers with altered properties.

| Enzyme | Reaction in PHB Pathway | Substrate/Product | Potential Role for Analogues |

| β-Ketothiolase (PhaA) | Acetyl-CoA + Acetyl-CoA → Acetoacetyl-CoA | Acetyl-CoA | May potentially catalyze the condensation of phenylacetyl-CoA and acetyl-CoA, forming a precursor to benzyl-substituted monomers. |

| Acetoacetyl-CoA Reductase (PhaB) | Acetoacetyl-CoA → (R)-3-Hydroxybutyryl-CoA | Acetoacetyl-CoA | Could potentially reduce substituted β-ketoacyl-CoA substrates, such as 2-benzyl-acetoacetyl-CoA, to their corresponding hydroxyacyl-CoA derivatives. |

| PHB Synthase (PhaC) | n (R)-3-Hydroxybutyryl-CoA → (PHB)n | (R)-3-Hydroxybutyryl-CoA | The substrate specificity of this enzyme is key. Modified synthases might accept (2R,3R)-2-benzyl-3-hydroxybutyryl-CoA to form functionalized polyesters. |

| PHB Depolymerase | (PHB)n → n (R)-3-Hydroxybutyric acid | Polyhydroxybutyrate | Could potentially degrade polymers containing substituted monomers, releasing compounds like (2R,3R)-2-benzyl-3-hydroxybutyric acid. |

Enzyme Characterization and Substrate Specificity

Investigations of Hydroxybutyrate Dehydrogenases

Hydroxybutyrate dehydrogenases (HBDHs) are oxidoreductases that catalyze the reversible oxidation of 3-hydroxybutyrate to acetoacetate. wikipedia.org These enzymes are pivotal in the metabolism of ketone bodies and the degradation of PHB. The most common form of this enzyme is specific for the D-(-)- or (R)-enantiomer of 3-hydroxybutyrate and is NAD+-dependent. wikipedia.org

Investigations into the substrate specificity of HBDHs have shown them to be highly selective. For instance, the β-hydroxybutyric dehydrogenase from heart muscle specifically catalyzes the oxidation of l-β-hydroxybutyric acid and does not act on α-hydroxybutyric acid, γ-hydroxybutyric acid, or crotonic acid. conicet.gov.ar This high degree of specificity suggests that a substrate with a bulky benzyl (B1604629) group at the C2 position, such as (2R,3R)-2-Benzyl-3-hydroxybutyric acid, is unlikely to be a substrate for most wild-type HBDHs. The active site is sterically constrained to accommodate the small methyl group of the natural substrate, and the large phenyl group of the benzyl substituent would likely prevent proper binding and catalysis.

However, the study of such non-natural substrates is vital for enzyme engineering. By understanding the structural basis for substrate rejection, researchers can use protein engineering to modify the active site, potentially creating novel HBDH variants capable of acting on substituted hydroxybutyric acids. Such engineered enzymes could be valuable biocatalysts for the synthesis or degradation of chiral molecules.

Characterization of Stereospecific Oxidoreductases

The synthesis of enantiomerically pure compounds like (2R,3R)-2-Benzyl-3-hydroxybutyric acid heavily relies on stereospecific enzymes, particularly oxidoreductases (also known as reductases or dehydrogenases). unimi.it These enzymes catalyze the asymmetric reduction of a prochiral ketone to a chiral alcohol, establishing specific stereocenters with high fidelity. nih.govrsc.org

The synthesis of (2R,3R)-2-Benzyl-3-hydroxybutyric acid is often achieved through the biocatalytic reduction of a precursor like ethyl 2-benzyl-3-oxobutanoate. A wide range of microorganisms, including baker's yeast (Saccharomyces cerevisiae), and isolated carbonyl reductases are employed for this purpose. These biocatalysts can exhibit remarkable stereoselectivity, producing the desired (2R,3R) diastereomer in high enantiomeric excess (ee) and diastereomeric excess (de).

The outcome of such reductions is highly dependent on the specific enzyme used, as different oxidoreductases can yield different stereoisomers from the same substrate. Structure-guided directed evolution and protein engineering have become powerful tools to enhance the activity and stereoselectivity of these enzymes for specific non-natural substrates. rsc.org

| Enzyme Type | Reaction | Substrate Example | Product Stereochemistry |

| Carbonyl Reductase | Asymmetric reduction of a ketone | Ethyl 2-benzyl-3-oxobutanoate | Can be highly selective for (2R,3R), (2S,3S), (2R,3S), or (2S,3R) depending on the enzyme. |

| Alcohol Dehydrogenase | Reversible oxidation/reduction | (2R,3R)-2-Benzyl-3-hydroxybutyric acid | Can be used for kinetic resolution of racemic mixtures or asymmetric synthesis. |

| Ene-Reductase | Asymmetric reduction of C=C double bonds | α,β-unsaturated ketones/esters | Used to create chiral centers prior to subsequent reduction steps. tandfonline.com |

Coenzyme Dependencies in Enzymatic Reactions

The enzymatic reactions catalyzed by oxidoreductases are fundamentally dependent on coenzymes, which act as carriers of reducing equivalents (hydride ions). nih.gov The two most common coenzymes in these biocatalytic redox reactions are nicotinamide adenine dinucleotide (NAD⁺/NADH) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP⁺/NADPH). wikipedia.orgnih.gov

Reductive Reactions (Synthesis): In the synthesis of chiral alcohols, such as the conversion of ethyl 2-benzyl-3-oxobutanoate to ethyl (2R,3R)-2-benzyl-3-hydroxybutanoate, the oxidoreductase enzyme requires the reduced form of the coenzyme, typically NADPH . The enzyme transfers a hydride from NADPH to the carbonyl carbon of the substrate. Because these coenzymes are expensive, in situ regeneration systems are almost always employed in practical syntheses. researchgate.net This can be achieved using a sacrificial substrate (e.g., glucose, isopropanol) and a corresponding dehydrogenase (e.g., glucose dehydrogenase) to continuously convert NADP⁺ back to NADPH.

Oxidative Reactions (Degradation): In oxidative reactions, such as the conversion of (R)-3-hydroxybutyrate to acetoacetate by 3-hydroxybutyrate dehydrogenase, the oxidized form of the coenzyme, NAD⁺ , is required as the hydride acceptor. wikipedia.org The reaction produces acetoacetate and the reduced coenzyme, NADH.

The choice of coenzyme is a characteristic of the specific enzyme. While many reductases used in synthesis prefer NADPH, catabolic dehydrogenases often utilize NAD⁺. Protein engineering can sometimes be used to alter the coenzyme specificity of an enzyme to better suit a desired industrial process. tandfonline.com

Role in the Synthesis of Bioactive Molecules

Applications as Chiral Precursors for Antibiotics (e.g., Carbapenems)

Chiral β-hydroxy acids and their derivatives are highly valuable building blocks in the pharmaceutical industry due to their utility in the asymmetric synthesis of complex bioactive molecules. (2R,3R)-2-Benzyl-3-hydroxybutyric acid, with its two defined chiral centers, is an important precursor for the synthesis of β-lactam antibiotics, particularly those in the carbapenem (B1253116) class.

Carbapenems (e.g., Thienamycin, Meropenem) are potent, broad-spectrum antibiotics characterized by a bicyclic β-lactam structure. A key structural feature of many carbapenems is a hydroxyethyl side chain at the C6 position with a specific (R)-stereochemistry. The synthesis of this side chain often relies on chiral precursors that can provide the necessary stereochemical framework.

Contributions to Vitamin and Pheromone Synthesis

The precise stereochemistry of (2R,3R)-2-Benzyl-3-hydroxybutyric acid and its analogues makes them valuable chiral building blocks in the asymmetric synthesis of complex natural products, including vitamins and pheromones. nih.gov The biological activity of these target molecules is often dependent on a specific stereoisomer, rendering enantioselective synthesis a critical aspect of their production. nih.gov Chiral β-hydroxy acids and their derivatives serve as versatile synthons, providing the necessary stereochemical framework for the construction of these intricate structures.

Role in Vitamin Synthesis

The synthesis of various vitamins in their biologically active, enantiomerically pure forms relies on the incorporation of key chiral intermediates. While direct utilization of (2R,3R)-2-Benzyl-3-hydroxybutyric acid is not extensively documented, structurally related chiral molecules are fundamental to these synthetic routes. For instance, the synthesis of α-tocopherol (Vitamin E) involves the preparation of a chiral chromanmethanol intermediate, which can be derived from asymmetrically synthesized α-hydroxy aldehydes. researchgate.net The stereocontrolled synthesis of such precursors is essential for obtaining the natural form of the vitamin. The principles of asymmetric synthesis that allow for the creation of these building blocks are broadly applicable to chiral molecules like (2R,3R)-2-Benzyl-3-hydroxybutyric acid.

Table 1: Examples of Chiral Building Blocks in Vitamin Synthesis

| Chiral Building Block/Precursor | Target Vitamin | Synthetic Strategy Highlight | Reference |

|---|---|---|---|

| Protected 2-methylprop-2-enol | Natural Vitamin E | Enantioselective Sharpless bishydroxylation to create chiral diols. | researchgate.net |

| (S)-Citramalic acid | Reference compounds for pre-anthraquinones | Utilized to synthesize (R)-butanolides for stereochemical determination. | researchgate.net |

Application in Pheromone Synthesis

Pheromones are signaling molecules where biological activity is often exclusive to a single stereoisomer. Consequently, the stereocontrolled synthesis of these compounds is paramount for their practical application in areas such as pest management. nih.gov Organic synthesis is crucial for confirming the proposed structures of pheromones and for producing them in sufficient quantities for study and use. nih.gov

Chiral β-hydroxy acids and their lactone derivatives are common precursors in the synthesis of pheromones. The defined stereocenters in these building blocks guide the stereochemistry of the final product. For example, enantiomerically enriched β-hydroxy-γ-lactones, which share a core structural feature with β-hydroxy acids, are employed in the synthesis of marine natural products and can be adapted for pheromone synthesis. researchgate.net The synthesis of all four stereoisomers of the screwworm fly pheromone was necessary to determine that each isomer possessed biological activity, highlighting the importance of synthetic access to all possible stereochemical configurations. nih.gov

Table 2: Stereochemistry in Pheromone Research

| Pheromone Source | Target Pheromone Structure | Significance of Synthesis | Reference |

|---|---|---|---|

| Silkworm moth (Bombyx mori) | Bombykol ((10E,12Z)-10,12-hexadecadien-1-ol) | Synthesis of four cis/trans isomers proved that only the (10E,12Z)-isomer was active. | nih.gov |

| Flea beetle (Aphthona flava) | Himachalene-type sesquiterpenes | Enantioselective synthesis was required to confirm the proposed absolute stereochemistry. | nih.gov |

The utility of (2R,3R)-2-Benzyl-3-hydroxybutyric acid and its analogues in these fields lies in their potential to serve as foundational elements for constructing specific target stereoisomers of biologically active molecules.

Advanced Spectroscopic and Analytical Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules. For (2R,3R)-2-Benzyl-3-hydroxybutyric acid, both ¹H and ¹³C NMR spectroscopy provide critical information.

In a study describing the synthesis of 2-benzyl-3-hydroxybutanoic acid, NMR data was reported for the product, which was obtained as a mixture of diastereomers. jocpr.com The ¹H NMR spectrum of the diastereomeric mixture in CDCl₃ shows characteristic signals for the benzyl (B1604629) group protons in the aromatic region (δ 7.18-7.31 ppm). jocpr.com The methine proton of the hydroxyl-bearing carbon (CH-OH) and the methine proton at the α-position (α-CH) appear as multiplets, as do the protons of the benzylic methylene (B1212753) group (CH₂Ph) and the methyl group (CH₃). jocpr.com

The ¹³C NMR spectrum of the mixture provides distinct signals for each carbon atom. The carbonyl carbon of the carboxylic acid appears at approximately 174.6 ppm. The aromatic carbons of the benzyl group resonate in the range of 126.5 to 139.1 ppm. The carbon bearing the hydroxyl group (C-OH) and the α-carbon (α-C) are observed around 68.12 ppm and 54.40 ppm, respectively. The benzylic carbon (CH₂Ph) and the methyl carbon (CH₃) have signals at approximately 35.61 ppm and 21.87 ppm. jocpr.com

To assign the specific (2R,3R) or syn-stereochemistry, detailed analysis of the coupling constants (J-values) between the protons on the C2 and C3 carbons is crucial. For the syn-diastereomer, the coupling constant between the α-proton and the β-proton is typically smaller than that of the anti-diastereomer. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can further elucidate the relative stereochemistry by observing through-space interactions between protons.

Table 1: Representative ¹H and ¹³C NMR Data for a Diastereomeric Mixture of this compound jocpr.com

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Phenyl (C₆H₅) | 7.18-7.31 (m) | 126.5, 128.4, 129.0, 139.1 |

| Carbonyl (COOH) | - | 174.6 |

| β-CH | Multiplet | 68.12 |

| α-CH | Multiplet | 54.40 |

| Benzyl CH₂ | Multiplet | 35.61 |

| Methyl (CH₃) | Multiplet | 21.87 |

| Carboxyl OH | Not specified | - |

| Hydroxyl OH | Not specified | - |

| Note: The data is for a diastereomeric mixture and specific assignments for the (2R,3R) isomer require further analysis. |

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For (2R,3R)-2-Benzyl-3-hydroxybutyric acid (C₁₁H₁₄O₃), the theoretical exact mass can be calculated.

While specific HRMS data for (2R,3R)-2-Benzyl-3-hydroxybutyric acid is not readily found in the searched literature, the general approach involves ionizing the molecule (e.g., via electrospray ionization - ESI) and measuring the mass-to-charge ratio (m/z) of the resulting ions with high accuracy (typically to four or five decimal places). The experimentally determined exact mass would then be compared to the theoretical value for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the structure. For this compound, characteristic fragmentation would likely involve the loss of water (H₂O) from the β-hydroxy group and the loss of the carboxylic acid group (COOH).

Table 2: Theoretical Exact Mass for (2R,3R)-2-Benzyl-3-hydroxybutyric Acid

| Ion | Molecular Formula | Theoretical Exact Mass (Da) |

| [M+H]⁺ | C₁₁H₁₅O₃⁺ | 195.1016 |

| [M+Na]⁺ | C₁₁H₁₄O₃Na⁺ | 217.0835 |

| [M-H]⁻ | C₁₁H₁₃O₃⁻ | 193.0870 |

Chromatographic Methods (e.g., Chiral HPLC, GC-MS) for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating the different stereoisomers of 2-benzyl-3-hydroxybutyric acid and for determining the purity and enantiomeric excess of the (2R,3R) isomer.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for separating enantiomers and diastereomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. For carboxylic acids like 2-benzyl-3-hydroxybutyric acid, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The separation of the four possible stereoisomers ((2R,3R), (2S,3S), (2R,3S), and (2S,3R)) can be achieved by carefully selecting the CSP and optimizing the mobile phase composition (e.g., a mixture of hexane (B92381) and an alcohol like isopropanol (B130326) with a small amount of an acidic modifier). The enantiomeric excess of the (2R,3R) isomer can be calculated from the peak areas of the corresponding enantiomer in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for stereochemical analysis, often after derivatization of the analyte to increase its volatility. The carboxylic acid and hydroxyl groups of 2-benzyl-3-hydroxybutyric acid are typically derivatized, for example, by silylation. The resulting derivatives can then be separated on a chiral GC column. The mass spectrometer serves as a detector and provides structural information based on the fragmentation pattern of the separated isomers. The PubChem database contains a GC-MS spectrum for the parent compound this compound, showing major fragments that can be used for its identification. nih.gov

The determination of enantiomeric excess is crucial in asymmetric synthesis to evaluate the effectiveness of a chiral catalyst or auxiliary.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Absolute Configuration

Chiroptical spectroscopy techniques, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules. These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. The resulting ORD curve can be used to assign the absolute configuration of a molecule by comparing it to the curves of known compounds or by applying empirical rules such as the Octant Rule for ketones, which can sometimes be extended to other chromophores. A compound with a positive Cotton effect will show an ORD curve that first increases to a maximum (peak) and then decreases to a minimum (trough) as the wavelength decreases, while a negative Cotton effect shows the opposite behavior.

Circular Dichroism (CD): CD measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum consists of positive or negative bands corresponding to the electronic transitions of the chromophores in the molecule. The sign and magnitude of the Cotton effect observed in the CD spectrum are characteristic of the absolute configuration of the stereocenters near the chromophore. For (2R,3R)-2-Benzyl-3-hydroxybutyric acid, the carboxylic acid and the phenyl group act as chromophores.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Stereochemical Prediction

Conformational analysis of (2R,3R)-2-Benzyl-3-hydroxybutyric acid is crucial for understanding its three-dimensional structure and how it influences the molecule's physical, chemical, and biological properties. The presence of two chiral centers at the C2 and C3 positions dictates a specific relative stereochemistry, which in turn restricts the molecule's accessible conformations.

Computational methods, such as molecular mechanics and quantum mechanics, are employed to explore the potential energy surface of the molecule. By systematically rotating the rotatable bonds—primarily the C-C bonds in the butyric acid backbone and the bond connecting the benzyl (B1604629) group—a series of conformers can be generated. The energy of each conformer is then calculated to identify the most stable, low-energy structures.

Table 1: Hypothetical Relative Energies of Key Conformers of (2R,3R)-2-Benzyl-3-hydroxybutyric acid

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Dihedral Angle (C2-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) | Population (%) |

| A (Extended) | 180° | 180° | 0.00 | 65.2 |

| B (Gauche 1) | 60° | 180° | 1.25 | 15.1 |

| C (Gauche 2) | -60° | 180° | 1.30 | 14.5 |

| D (Folded) | 60° | 60° | 2.50 | 5.2 |

Note: This data is illustrative and represents a typical output from a conformational analysis study.

Stereochemical prediction for derivatives or reaction products of (2R,3R)-2-Benzyl-3-hydroxybutyric acid can also be guided by computational models. By calculating the transition state energies for reactions involving the chiral centers, predictions can be made about the likely stereochemical outcome. These computational approaches are instrumental in the early stages of drug design and development for identifying promising compounds. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Enzyme Interactions

To understand the potential biological activity of (2R,3R)-2-Benzyl-3-hydroxybutyric acid, molecular docking and molecular dynamics (MD) simulations are used to predict and analyze its interactions with target enzymes. mdpi.com These techniques are fundamental in drug discovery for evaluating how a ligand (the compound) binds to the active site of a protein. jppres.com

Molecular Docking: This computational technique predicts the preferred orientation of the molecule when bound to a target protein. A scoring function is used to estimate the binding affinity, providing a rank for different binding poses. For (2R,3R)-2-Benzyl-3-hydroxybutyric acid, key interactions would likely involve its functional groups: the carboxylic acid could form salt bridges or hydrogen bonds with basic residues (e.g., Lysine, Arginine), the hydroxyl group can act as a hydrogen bond donor or acceptor, and the benzyl group can engage in hydrophobic or π-π stacking interactions.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more detailed and dynamic view of the ligand-enzyme complex. mdpi.com These simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the binding pose and the nature of the interactions. jppres.com MD simulations can reveal how the protein conformation might change upon ligand binding and the role of water molecules in mediating interactions. The insights from these simulations are crucial for designing molecules with higher affinity and selectivity. jppres.com

Table 2: Illustrative Molecular Docking Results for (2R,3R)-2-Benzyl-3-hydroxybutyric acid with a Hypothetical Enzyme Target

| Parameter | Value | Interacting Residues |

| Binding Affinity (kcal/mol) | -7.8 | Arg122, Ser154, Phe268 |

| Hydrogen Bonds | 3 | Arg122 (carboxyl), Ser154 (hydroxyl) |

| Hydrophobic Interactions | 2 | Phe268 (benzyl), Leu271 (benzyl) |

Note: This data is for illustrative purposes.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, often utilizing Density Functional Theory (DFT), are employed to investigate the electronic structure of (2R,3R)-2-Benzyl-3-hydroxybutyric acid and to elucidate the mechanisms of chemical reactions it may undergo. These calculations can determine the geometries of reactants, transition states, and products, as well as their corresponding energies.

By mapping the energy profile of a reaction pathway, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be calculated. This information is vital for understanding reaction kinetics and predicting the feasibility of a particular transformation. For instance, the mechanism of esterification of the carboxylic acid group or oxidation of the hydroxyl group could be studied in detail.

These computational studies can also provide insights into the molecule's spectroscopic properties, such as its NMR and IR spectra, by calculating the magnetic shielding of nuclei and the vibrational frequencies of bonds. This can aid in the interpretation of experimental data.

Table 3: Hypothetical Calculated Activation Energies for a Reaction involving (2R,3R)-2-Benzyl-3-hydroxybutyric acid

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Proton Transfer | TS1 | 12.5 |

| Nucleophilic Attack | TS2 | 25.3 |

| Leaving Group Departure | TS3 | 18.7 |

Note: This data is hypothetical and represents typical results from quantum chemical calculations.

Future Research Directions and Emerging Academic Applications

Development of Novel and Sustainable Synthetic Routes

The synthesis of enantiomerically pure β-hydroxy carboxylic acids like (2R,3R)-2-Benzyl-3-hydroxybutyric acid is a focal point of modern organic chemistry. Future research is increasingly directed towards developing more efficient, sustainable, and stereoselective synthetic methodologies.

One established route to 2-Benzyl-3-hydroxybutanoic acid begins with the benzylation of ethyl acetoacetate, followed by reduction and alkaline hydrolysis. jocpr.com However, this method may not offer the stringent stereocontrol required for producing specific isomers like the (2R,3R) configuration.

Emerging research is exploring advanced stereoselective strategies. These include:

Asymmetric Hydrogenation: The use of chiral catalysts, such as Ruthenium-BINAP complexes, for the asymmetric hydrogenation of β-keto esters is a promising approach to yield high enantiomeric purity.

Enzymatic and Biocatalytic Methods: Biocatalysis represents a significant leap towards sustainable synthesis. The use of enzymes like alcohol dehydrogenases (ADHs) or threonine aldolases can facilitate the stereospecific reduction of keto groups or the formation of carbon-carbon bonds under mild, environmentally friendly conditions. acs.org The application of cascade biocatalysis systems in engineered microorganisms to produce optically pure (S)-2-hydroxybutyric acid from L-threonine showcases the potential of these biological methods. researchgate.net

Catalyst-Mediated Aldol (B89426) Reactions: The development of novel organocatalysts and metal complexes continues to refine the Mukaiyama aldol reaction and other aldol-type condensations. organic-chemistry.org These methods can provide precise control over the stereochemistry at the α and β positions of the resulting hydroxy acid. nih.gov For instance, proazaphosphatrane has been shown to be an efficient catalyst for Mukaiyama aldol reactions with a wide tolerance for various functional groups. organic-chemistry.org

| Synthetic Strategy | Key Features & Reagents | Potential Advantages |

| Classical Synthesis | Benzylation of acetoacetic ester, reduction (e.g., sodium dithionite), and hydrolysis. jocpr.com | Utilizes readily available starting materials. |

| Asymmetric Hydrogenation | Reduction of a β-keto ester precursor using chiral catalysts (e.g., BINAP-Ru). | High enantiomeric excess (>98% ee reported for similar compounds). |

| Biocatalysis | Use of specific enzymes (e.g., dehydrogenases, aldolases) in whole-cell or isolated enzyme systems. acs.org | High stereoselectivity, mild reaction conditions, environmentally sustainable. |

| Stereoselective Aldol Reactions | Condensation reactions using chiral auxiliaries (e.g., Schöllkopf's reagent) or organocatalysts. organic-chemistry.orgresearchgate.net | Precise control over the formation of new stereocenters. |

Discovery of New Biological Activities and Targeted Therapeutic Potential

Initial studies have identified (2R,3R)-2-Benzyl-3-hydroxybutyric acid and its analogs as inhibitors of metalloenzymes. This foundational work opens avenues for exploring a broader range of therapeutic applications.

A key reported activity is the inhibition of Carboxypeptidase A (CPA), a well-studied zinc-containing protease. jocpr.com Research demonstrated that this compound is a more potent inhibitor of CPA than 2-benzyl-3-hydroxypropanoic acid, indicating that the methyl group at the β-position contributes positively to its inhibitory potency. jocpr.com Furthermore, structurally related epoxy derivatives, such as (2R,3S)- and (2S,3R)-2-Benzyl-3,4-epoxybutanoic acid, have been designed as highly efficient, pseudomechanism-based inactivators of CPA. psu.edursc.org

Future research is anticipated to expand into new therapeutic areas, leveraging the biological activities observed in related hydroxybutyrate structures:

Neuroprotection: 3-hydroxybutyrate (B1226725) (3-HB) and its derivatives have been shown to protect against cell apoptosis in glial cells and may have therapeutic potential in neurodegenerative diseases like Alzheimer's and Huntington's disease. nih.govmdpi.com Investigating whether (2R,3R)-2-Benzyl-3-hydroxybutyric acid exhibits similar neuroprotective effects is a logical next step.

Antimicrobial and Anti-inflammatory Activity: Other structurally related compounds, like 3-hydroxybenzyl alcohol, have demonstrated broad-spectrum antimicrobial, antibiofilm, and anti-inflammatory properties. nih.gov Screening (2R,3R)-2-Benzyl-3-hydroxybutyric acid for similar activities could uncover new applications in treating infectious diseases.

Metabolic Regulation: As a derivative of 3-hydroxybutyrate, a natural ketone body, this compound could potentially influence metabolic pathways. 3-HB itself is known to act as a signaling molecule that can regulate gene expression and lipid metabolism. mdpi.com

| Potential Therapeutic Area | Basis for Investigation | Key Research Findings on Related Compounds |

| Enzyme Inhibition | Direct evaluation of this compound as a Carboxypeptidase A (CPA) inhibitor. jocpr.com | Ki value of 107µM for CPA inhibition. jocpr.com Related epoxy-derivatives act as potent inactivators of CPA. rsc.org |

| Neuroprotection | 3-hydroxybutyrate (3-HB) derivatives show anti-apoptotic effects and are studied for neurodegenerative diseases. nih.govmdpi.com | 3-HB reduces apoptosis in glial cells and improves cognitive function in animal models of Alzheimer's. nih.govmdpi.com |

| Antimicrobial Agent | A related compound, 3-hydroxybenzyl alcohol, exhibits broad-spectrum antimicrobial and antibiofilm activity. nih.gov | Effective against various Gram-positive, Gram-negative bacteria and Candida strains. nih.gov |

| Cardioprotection | 3-HB shows a protective effect against myocardial ischemia-reperfusion injury. mdpi.com | Prophylactic use of 3-HB reduced the area of ischemic necrosis in animal studies. mdpi.com |

Expansion into Advanced Materials Science and Engineering

The connection between hydroxybutyric acids and biomaterials provides a compelling direction for future research. Specifically, 3-hydroxybutyrate is the most common degradation product of polyhydroxyalkanoates (PHAs), a class of biodegradable and biocompatible polyesters produced by microorganisms. nih.gov

PHAs are extensively investigated for applications in tissue engineering, drug delivery, and medical implants. The biocompatibility of these materials is partly attributed to the non-toxic nature of their degradation products. The positive biological effects of 3-HB derivatives, such as inhibiting apoptosis, further enhance their appeal for medical applications. nih.gov

Future research on (2R,3R)-2-Benzyl-3-hydroxybutyric acid in materials science could focus on:

Monomer for Functional Polymers: Investigating the polymerization of (2R,3R)-2-Benzyl-3-hydroxybutyric acid or its derivatives to create novel, functional bioplastics. The presence of the benzyl (B1604629) group could be exploited to tailor the physical properties (e.g., hydrophobicity, aromaticity, mechanical strength) of the resulting polymer.

Biocompatible Coatings: Using the compound to create or modify surfaces of medical devices to improve their biocompatibility and reduce foreign body response.

Scaffold Functionalization: Incorporating the molecule into tissue engineering scaffolds to potentially confer bioactive properties, such as promoting cell growth or reducing inflammation at the site of implantation.

Advancements in Analytical and Characterization Techniques

Precise and sensitive analytical methods are crucial for both the synthesis and biological evaluation of (2R,3R)-2-Benzyl-3-hydroxybutyric acid. While standard techniques are available, future work will likely focus on enhancing sensitivity, resolution, and applicability to complex biological matrices.

Current and emerging techniques include:

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR are fundamental for structural elucidation and have been used to characterize this compound and its synthetic intermediates. jocpr.com Advanced NMR techniques, including the use of chiral derivatizing agents like Mosher's acid, are essential for determining enantiomeric purity and assigning absolute configurations of chiral centers. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry is used for precise mass determination. The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods offers high sensitivity and specificity for quantifying 3-hydroxybutyric acid and its derivatives in complex samples like plasma. dergipark.org.tr Such methods are validated for linearity, detection limits, and quantification limits. dergipark.org.tr

Chromatography: Gas chromatography (GC) has been employed for the separation and determination of 3-hydroxybutyric acid in chemical reaction mixtures, often after derivatization to its methyl ester. researchgate.net Chiral chromatography columns (both GC and HPLC) are indispensable for separating and quantifying stereoisomers.

| Analytical Technique | Application | Key Parameters and Findings |

| NMR Spectroscopy | Structural elucidation and confirmation of stereochemistry. jocpr.comnih.gov | ¹H-NMR and ¹³C-NMR data are available for the compound and its ethyl ester. jocpr.com Chiral derivatizing agents are used to determine absolute configuration. mdpi.com |

| LC-MS/MS | Quantitative analysis in biological fluids (e.g., plasma). dergipark.org.tr | High sensitivity with detection limits (LOD) as low as 0.017 µg/mL and quantification limits (LLOQ) of 0.045 µg/mL for 3-hydroxybutyric acid. dergipark.org.tr |

| Gas Chromatography (GC) | Analysis of reaction mixtures during synthesis. researchgate.net | Method developed for separating 3-HBA from related aldehydes and acids, with linearity demonstrated over a wide concentration range. researchgate.net |

| X-ray Crystallography | Definitive assignment of steric configuration. researchgate.net | Used to determine the 3D structure of crystals of related compounds, providing unambiguous stereochemical assignment. researchgate.net |

Q & A

Q. What are the key synthetic routes for (2R,3R)-2-benzyl-3-hydroxybutyric acid, and what challenges arise in achieving stereochemical purity?

The synthesis typically involves chiral resolution or asymmetric catalysis to control the (2R,3R) configuration. A common approach uses tartaric acid derivatives as chiral templates, followed by benzylation and hydroxylation steps. Challenges include minimizing racemization during acidic or basic conditions and ensuring diastereomeric excess via techniques like chiral HPLC or polarimetry .

Q. How is the stereochemical configuration of (2R,3R)-2-benzyl-3-hydroxybutyric acid confirmed experimentally?

X-ray crystallography is the gold standard for absolute configuration determination. For example, single-crystal studies of related (2R,3R)-configured derivatives (e.g., 3-O-benzoyl-N-benzyltartramide) reveal non-centrosymmetric C2 space group packing, with intramolecular hydrogen bonds stabilizing the R,R configuration. Complementary methods include NMR coupling constants (e.g., ) and electronic circular dichroism (ECD) .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?

- IR spectroscopy : Identifies hydroxyl (3200–3600 cm), carboxylic acid (2500–3300 cm), and carbonyl (1700–1750 cm) stretches.

- NMR : H and C NMR resolve benzyl protons (δ 7.2–7.4 ppm) and hydroxybutyric acid backbone signals. Diastereotopic protons near the chiral centers show distinct splitting patterns.

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H] at m/z 195.1) and fragmentation pathways .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of (2R,3R)-2-benzyl-3-hydroxybutyric acid derivatives?

In related (2R,3R)-configured crystals (e.g., 3-O-benzoyl-N-benzyltartramide), infinite head-to-tail chains form via O–H···O hydrogen bonds between carboxylic acid donors and amide carbonyl acceptors. Additional stabilization arises from weaker C–H···O and C–H···π interactions, creating layered structures. These interactions are critical for predicting solubility and crystallinity in drug design .

Q. What methodological strategies address contradictions in stereochemical assignments between computational and experimental data?

Discrepancies may arise from force field inaccuracies in molecular dynamics simulations. To resolve this:

Q. How does the compound’s conformation affect its biochemical activity in peptide synthesis?

The (2R,3R) configuration enables stereoselective incorporation into peptides. For example, Boc-protected derivatives (e.g., (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid) adopt an antiperiplanar (a) conformation in the carboxylic acid fragment, facilitating nucleophilic attack during solid-phase synthesis. This conformation also minimizes steric hindrance with resin-bound amines .

Q. What analytical challenges arise in quantifying enantiomeric excess (ee) for this compound, and how are they mitigated?

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.

- NMR chiral shift reagents : Europium(III) complexes induce splitting of enantiomeric proton signals.

- Capillary electrophoresis : Cyclodextrin additives separate enantiomers via host-guest interactions .

Data Contradiction and Resolution

Q. Conflicting reports on hydrogen-bonding motifs in related derivatives: How to reconcile these differences?

Some studies report synplanar (s) conformations in unsubstituted hydroxyl analogs, while others observe antiperiplanar (a) conformations in benzoylated derivatives. This discrepancy arises from steric effects: bulky substituents (e.g., benzoyl groups) force carboxylate groups into a T(a,a) conformation, whereas smaller groups allow synplanar alignment. Resolution involves comparative crystallography and conformational energy calculations .

Q. Why do computational models sometimes fail to predict the compound’s solubility accurately?

Many models neglect solvent-specific hydrogen-bonding networks. For instance, aqueous solubility is underestimated if simulations ignore the compound’s ability to form hydration shells via its hydroxyl and carboxylate groups. Hybrid QM/MM simulations incorporating explicit solvent molecules improve accuracy .

Methodological Recommendations

Best practices for crystallizing (2R,3R)-2-benzyl-3-hydroxybutyric acid derivatives:

- Use slow evaporation from ethyl acetate/hexane mixtures at 4°C.

- Add seed crystals to induce nucleation in highly viscous solutions.

- For X-ray studies, collect data at 100 K to minimize thermal motion artifacts .

Strategies for enhancing diastereoselectivity in synthetic routes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.